5,6-Heptadienal, 2-methyl-
Description
Contextual Significance of Allenic Aldehydes in Organic Synthesis
Allenic aldehydes are a class of organic compounds that possess both an allene (B1206475) and an aldehyde functional group. These compounds are highly valuable in organic synthesis due to the unique reactivity of the allene moiety, which can participate in a wide range of chemical transformations. rsc.org The presence of two perpendicular π-bonds in the allene structure allows for the creation of complex molecular architectures and the introduction of axial chirality, which can be transferred to create stereocenters. nih.govacs.org This makes allenic aldehydes attractive building blocks for the synthesis of natural products and biologically active molecules. rsc.org
The aldehyde group in these molecules serves as a versatile handle for further chemical modifications. It can undergo nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, or participate in various coupling reactions. The interplay between the reactivity of the allene and the aldehyde allows for the development of novel synthetic strategies. For instance, the allene can direct the stereochemical outcome of reactions at the aldehyde, or the aldehyde can be used to anchor the molecule to a solid support for combinatorial synthesis.
Historical Trajectories of Research into Related Unsaturated Systems
The study of unsaturated aldehydes has a rich history in organic chemistry. Early research focused on the reactivity of α,β-unsaturated aldehydes, where the carbon-carbon double bond is conjugated with the carbonyl group. This conjugation leads to unique electronic properties and reactivity patterns, such as the Michael addition. The investigation of more complex unsaturated systems, like those containing isolated double or triple bonds, followed.
The chemistry of allenes, once considered esoteric, has gained significant traction in recent decades. mdpi.com The development of new catalytic methods has made the synthesis of allenes more accessible, leading to a surge in research exploring their synthetic potential. nih.govacs.org The first report of a copper-mediated allenation of a terminal alkyne with paraformaldehyde in 1979 marked a significant milestone. acs.org However, for many years, these reactions were limited in scope. acs.org More recent advancements have expanded the range of aldehydes and ketones that can be used in these reactions, including the development of asymmetric methods for the synthesis of chiral allenes. nih.govacs.org
Identification of Knowledge Gaps and Strategic Research Objectives for 5,6-Heptadienal, 2-methyl-
While the general chemistry of allenic aldehydes is an active area of research, specific information on 5,6-Heptadienal, 2-methyl- is scarce in the scientific literature. This represents a significant knowledge gap. The unique substitution pattern of this molecule, with a terminal allene and a methyl group at the α-position to the aldehyde, suggests that it may exhibit distinct reactivity compared to other allenic aldehydes.
Key Knowledge Gaps:
Synthesis: There are no published, optimized synthetic routes specifically for 5,6-Heptadienal, 2-methyl-. While general methods for the synthesis of allenic aldehydes exist, their applicability and efficiency for this specific target are unknown. rsc.orgrsc.org
Reactivity: The chemical reactivity of 5,6-Heptadienal, 2-methyl- has not been systematically investigated. Understanding how the terminal allene and the α-methyl group influence the reactivity of the aldehyde and the allene itself is crucial.
Stereochemistry: The allene moiety in 5,6-Heptadienal, 2-methyl- is chiral. Developing stereoselective syntheses to access either enantiomer of this compound would be a significant achievement.
Applications: The potential applications of 5,6-Heptadienal, 2-methyl- as a building block in the synthesis of more complex molecules have not been explored.
Strategic Research Objectives:
Develop Efficient Synthetic Routes: The primary objective is to devise a high-yielding and stereoselective synthesis of 5,6-Heptadienal, 2-methyl-. This could involve the adaptation of existing methods or the development of novel synthetic strategies.
Investigate Chemical Reactivity: A thorough investigation of the reactivity of 5,6-Heptadienal, 2-methyl- is needed. This would include studying its behavior in various cycloaddition reactions, nucleophilic additions, and metal-catalyzed transformations.
Explore Asymmetric Synthesis: The development of catalytic asymmetric methods to synthesize enantiomerically enriched 5,6-Heptadienal, 2-methyl- is a key objective. This would unlock its potential for use in asymmetric synthesis.
Evaluate Synthetic Utility: The final objective is to demonstrate the synthetic utility of 5,6-Heptadienal, 2-methyl- by using it as a key intermediate in the synthesis of target molecules, such as natural products or their analogues.
Overview of Current Academic Research Trends Involving Terminal Allenes
Current research on terminal allenes is focused on several key areas, driven by the need for more efficient and selective synthetic methods.
Catalytic Asymmetric Synthesis: A major trend is the development of new chiral catalysts for the enantioselective synthesis of allenes. nih.govacs.org This includes the use of chiral ligands with various transition metals and the application of organocatalysis. acs.org
Novel Cycloaddition Reactions: Researchers are exploring new types of cycloaddition reactions involving allenes to construct complex cyclic and polycyclic systems. mdpi.com These reactions offer a powerful way to increase molecular complexity in a single step.
C-H Functionalization: The direct functionalization of C-H bonds in allenes is an emerging area of research. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted allenes.
Applications in Total Synthesis: Terminal allenes are increasingly being used as key building blocks in the total synthesis of complex natural products. acs.org Their unique reactivity allows for the efficient construction of challenging molecular architectures.
Radical Reactions: The use of radical reactions involving allenes is another growing area. nih.gov Radical additions to allenes can provide access to a variety of functionalized products with high regioselectivity. nih.gov
The study of terminal allenes is a vibrant and rapidly evolving field of chemical research. The development of new synthetic methods and a deeper understanding of their reactivity will continue to provide new opportunities for the construction of complex and valuable molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
185434-03-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-8(2)7-9/h4,7-8H,1,5-6H2,2H3 |
InChI Key |
RUKWILHUGAYCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C=C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Heptadienal, 2 Methyl and Structural Analogues
Retrosynthetic Strategies for Construction of the 5,6-Heptadienal, 2-methyl- Skeleton
Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgamazonaws.com For 5,6-Heptadienal, 2-methyl-, the primary disconnections can be envisioned at the C-C bonds adjacent to the key functional groups.
A logical retrosynthetic approach involves two main disconnections:
C2-C3 Bond Disconnection: This disconnection simplifies the molecule into a synthon representing a propionaldehyde (B47417) enolate (or its equivalent) and a 4-bromo-1,2-butadiene synthon. This approach focuses on forming the carbon backbone through an alkylation reaction.
Allene-Forming Disconnection: A more common and versatile strategy involves disconnecting the allene (B1206475) moiety itself. This leads back to a propargylic precursor. For instance, a propargyl Claisen rearrangement provides a direct route to allenic aldehydes from propargyl vinyl ethers. csic.es This disconnection simplifies the target to a propargyl alcohol and a vinyl ether equivalent. Another powerful method is the SN2' reduction of a propargylic electrophile. rsc.org
A plausible retrosynthetic pathway is outlined below:
Target: 5,6-Heptadienal, 2-methyl-
Precursor 1 (via Claisen Rearrangement): A propargyl vinyl ether, formed from a suitable propargyl alcohol and a vinyl ether.
Precursor 2 (via Nucleophilic Addition): A propargyl Grignard or organolithium reagent adding to a protected α-methyl-α,β-unsaturated aldehyde.
Starting Materials: This analysis leads to simple, often commercially available building blocks such as propargyl alcohol, crotonaldehyde, and methyl-bearing chiral synthons. icj-e.org
This strategic breakdown allows chemists to plan a forward synthesis by selecting from a variety of known chemical reactions to construct the target molecule in a stepwise manner. amazonaws.comchemistry.coach
Development and Optimization of Novel Synthetic Pathways
The forward synthesis of 5,6-Heptadienal, 2-methyl- requires the development of pathways that precisely control the formation of both the allene and the aldehyde groups, while also establishing the stereochemistry at the C2 position.
The construction of the allene is arguably the most critical step in the synthesis. Allenes are important structural motifs found in numerous natural products and are valuable intermediates in organic synthesis. rsc.org Several methods have been developed for their synthesis, with transition metal catalysis being particularly prominent.
Propargyl Claisen Rearrangement: A classical and effective method for synthesizing allenic aldehydes is the nih.govnih.gov-sigmatropic rearrangement of propargyl vinyl ethers. This reaction can be initiated by heating a propargyl alcohol with an orthoester or a vinyl ether in the presence of an acid catalyst. The reaction proceeds through an in-situ formed propargyl vinyl ether, which rearranges to furnish the allenic aldehyde directly. csic.es This method offers a streamlined approach to the desired skeleton.
Transition Metal-Catalyzed Reactions: Modern synthetic methods often employ transition metal catalysts to achieve high selectivity and functional group tolerance.
Palladium and Nickel Catalysis: Palladium- and nickel-catalyzed reactions, such as the hydrophosphination of alkynes and propargylic substitution, are efficient strategies for constructing allenes. nih.gov Nickel-catalyzed photoredox strategies have emerged for the reduction of propargyl carbonates to allenes under mild conditions, avoiding harsh hydride reagents. rsc.org
Copper Catalysis: Copper hydride (CuH) catalyzed semi-reduction of conjugated enynes is a powerful method for producing 1,3-disubstituted allenes. nih.gov Furthermore, copper-catalyzed coupling of N-tosylhydrazones with terminal alkynes can yield terminal allenes, a structure relevant to the target compound. organic-chemistry.org
Table 1: Comparison of Catalytic Methods for Allene Synthesis
| Catalytic System | Precursor Type | Key Advantages | Reference(s) |
|---|---|---|---|
| Pd/Ni Catalysis | Propargylic Carbonates/Esters | High efficiency, good functional group tolerance. | nih.gov |
| CuH Catalysis | Conjugated Enynes | High enantioselectivity for chiral allenes. | nih.gov |
| Visible Light/Ni Photoredox | Propargylic Carbonates | Mild, sustainable, hydride-free conditions. | rsc.org |
| Gold Catalysis | Propargyl Benzyl Ethers | Late-stage allene formation, useful in complex total synthesis. | nih.govacs.org |
These methods provide a toolbox for chemists to selectively construct the allene moiety based on the available starting materials and the desired substitution pattern.
The aldehyde group is highly reactive and can participate in unwanted side reactions, necessitating careful strategic planning for its introduction. numberanalytics.com
Direct Introduction: As mentioned, the propargyl Claisen rearrangement directly yields the allenic aldehyde, integrating this step with the allene formation. csic.es
Oxidation of a Precursor Alcohol: A common and reliable strategy is the oxidation of a primary alcohol at a late stage of the synthesis. This requires a precursor molecule, 5,6-heptadien-1-ol, 2-methyl-, which can be oxidized using a variety of modern reagents such as Dess-Martin periodinane (DMP) or by Swern oxidation. This approach avoids exposing the sensitive aldehyde to multiple reaction steps.
Use of Protected Aldehydes: To prevent unwanted reactions, the aldehyde functionality can be masked using a protecting group, such as by forming an acetal (B89532) or ketal. chemistry.coach This protected group is stable to many reaction conditions used to construct the allene and the carbon skeleton. The aldehyde is then revealed in a final deprotection step, typically under mild acidic conditions. chemistry.coach
Hydroformylation: While more complex for this specific substrate, catalytic hydroformylation of a terminal alkene precursor could potentially install the aldehyde group, although controlling regioselectivity would be a significant challenge.
A total synthesis would integrate the strategies for allene formation and aldehyde introduction into a cohesive sequence. One hypothetical route could commence from a chiral building block to set the stereocenter at C2.
Hypothetical Total Synthesis Outline:
Starting Material: (R)- or (S)-Citronellal, which contains the required 2-methyl stereocenter and a carbon backbone that can be modified.
Chain Modification: Ozonolysis of the double bond in citronellal (B1669106) followed by a Wittig reaction to install a terminal alkyne. This would create a key propargylic intermediate.
Allene Formation: Conversion of the terminal alkyne to a terminal allene. This could be achieved through a multi-step sequence, for example, via formation of a gem-dihalo-olefin followed by metal-mediated reduction or rearrangement.
Aldehyde Installation: The aldehyde functionality, already present in citronellal, would need to be protected during the chain modification steps and deprotected at the end of the synthesis.
This approach highlights the strategic importance of leveraging existing stereocenters from the chiral pool and carefully orchestrating the sequence of reactions. The total synthesis of complex allenic natural products like (+)-Archangiumide demonstrates the feasibility of late-stage allene formation within a complex molecular framework. nih.govacs.orgresearchgate.net
Enantioselective Synthesis of Chiral 5,6-Heptadienal, 2-methyl- Precursors
The chirality at the C2 position of 5,6-Heptadienal, 2-methyl- necessitates an enantioselective approach to obtain a single enantiomer. Chiral allenes are also important scaffolds in their own right. benthamdirect.com
Catalytic Asymmetric Synthesis: This is the most modern and efficient approach. It involves using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Organocatalysis: Chiral organic catalysts, such as N-triflylphosphoramides, have been shown to effectively catalyze the enantioselective synthesis of chiral tetrasubstituted allenes. rsc.org
Transition Metal Catalysis: Chiral ligands coordinated to transition metals (e.g., Palladium, Copper, Nickel) are widely used. For instance, Pd(PHOX) catalysts have been developed for the enantioselective hydroamination of conjugated enynes to form chiral allenes. acs.org Copper hydride complexes with chiral ligands are also highly effective in the enantioselective synthesis of 1,3-disubstituted allenes. nih.gov
Table 2: Selected Enantioselective Methods for Chiral Allene Synthesis
| Catalyst/Method | Substrate Type | Enantioselectivity (ee) | Key Feature | Reference(s) |
|---|---|---|---|---|
| N-Triflylphosphoramide | Propargyl Malonates | High | Organocatalytic, metal-free. | rsc.org |
| Pd(PHOX) Complexes | Conjugated Enynes | High | Access to chiral allenes with amine groups. | acs.org |
| CuH with Chiral Ligand | Conjugated Enynes | High | Mild conditions, uses water as a proton source. | nih.gov |
| Ni-Catalyzed Substitution | Propargylic Esters | High | Forms axially chiral phosphorus-containing allenes. | nih.gov |
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the target molecule, a starting material like (R)- or (S)-pulegone or a derivative of an amino acid like alanine (B10760859) could serve as the source of the C2 stereocenter.
Sustainable and Green Chemistry Approaches in 5,6-Heptadienal, 2-methyl- Production
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of 5,6-Heptadienal, 2-methyl-.
Catalysis: The use of catalytic methods (as opposed to stoichiometric reagents) is inherently greener as it reduces waste. Earth-abundant metal catalysts like copper, nickel, and iron are preferable to precious metals like palladium or rhodium. rsc.orgnih.govnih.gov
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Rearrangement reactions, like the Claisen rearrangement, are excellent examples of atom-economical processes. csic.es
Benign Solvents and Conditions:
Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key green chemistry goal. Methods for allene synthesis using indium- or zinc-mediated reactions in aqueous solutions have been reported. nih.govacs.org
Photoredox Catalysis: Visible light-promoted reactions often proceed under very mild conditions (room temperature) and can enable novel, efficient transformations, reducing energy consumption and the need for harsh reagents. rsc.orgrsc.org A nickel-catalyzed photoredox strategy for allene synthesis from propargyl electrophiles exemplifies this sustainable approach. rsc.org
By incorporating these principles, the synthesis of 5,6-Heptadienal, 2-methyl- can be designed to be not only efficient and selective but also environmentally responsible.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 5,6 Heptadienal, 2 Methyl
Mechanistic Investigations of Nucleophilic Additions to the Aldehyde Group
The aldehyde moiety in 5,6-Heptadienal, 2-methyl- is an electrophilic center susceptible to nucleophilic attack. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in The presence of only one alkyl substituent (as opposed to two in ketones) reduces steric hindrance, and the single alkyl group is less effective at stabilizing the partial positive charge on the carbonyl carbon. ncert.nic.in
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This attack proceeds perpendicular to the plane of the sp² hybridized carbonyl group, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated in a subsequent step to yield an alcohol. lnct.ac.inyoutube.com
Common nucleophilic addition reactions applicable to 5,6-Heptadienal, 2-methyl- include:
Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents, e.g., RMgX) would result in the formation of a secondary alcohol. For instance, reacting 5,6-Heptadienal, 2-methyl- with methylmagnesium bromide would yield 2-methyl-6,7-octadien-3-ol. youtube.com
Reduction: The aldehyde can be reduced to a primary alcohol (2-methyl-5,6-heptadien-1-ol) using hydride reagents. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or milder, more selective agents like sodium borohydride (B1222165) (NaBH₄) are effective. youtube.com
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) would convert the aldehyde into an alkene, extending the carbon chain and creating a new diene system conjugated with the allene (B1206475).
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically catalyzed by a base, would yield a cyanohydrin. The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. ncert.nic.in
The table below summarizes the expected products from these nucleophilic additions.
| Nucleophile/Reagent | Reagent Type | Expected Product with 5,6-Heptadienal, 2-methyl- |
| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reagent | 2-Methyl-6,7-octadien-3-ol |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 2-Methyl-5,6-heptadien-1-ol |
| Triphenylphosphonium methylide (Ph₃P=CH₂) | Wittig Reagent | 3-Methyl-1,6,7-octatriene |
| Hydrogen Cyanide (HCN) / KCN | Cyanide Source | 2-Hydroxy-3-methyl-6,7-octadienenitrile |
Studies on Electrophilic Additions and Cyclizations of the Allenic System
The allene group in 5,6-Heptadienal, 2-methyl- is an electron-rich system with two orthogonal π bonds. This structure allows for diverse reactivity with electrophiles. The differing electronic properties of the two double bonds (C5=C6 and C6=C7) influence the regioselectivity of electrophilic attack. acs.org Generally, attack at the central sp-hybridized carbon (C6) is disfavored, with electrophiles adding to one of the terminal sp² carbons (C5 or C7). acs.orgnih.gov
Electrophilic additions can lead to a variety of functionalized alkenes. For example, halo- or seleno-hydroxylations of allenes have been shown to produce stereodefined allylic alcohols. acs.org In the case of 5,6-Heptadienal, 2-methyl-, reaction with an electrophile (E⁺) could potentially lead to cyclization if the aldehyde (or a derivative) acts as an internal nucleophile. Activation of the allene by a soft Lewis acid, such as a gold(I) or silver(I) catalyst, can facilitate nucleophilic attack. rsc.orgthieme-connect.de
A plausible electrophile-initiated cyclization pathway is outlined below:
Activation: An electrophile (e.g., I⁺, Br⁺, or a metal cation) adds to the terminal double bond (C6=C7) of the allene. This is often the more electron-rich and accessible site in terminal allenes.
Intermediate Formation: This addition generates a vinyl cation intermediate, which is stabilized by the adjacent double bond.
Intramolecular Attack: The oxygen atom of the aldehyde group, acting as an intramolecular nucleophile, attacks the carbocation.
Cyclization: This results in the formation of a cyclic intermediate, such as a six-membered dihydropyran ring.
Product Formation: Subsequent reaction, such as deprotonation or reaction with a counter-ion, yields the final stable cyclic product.
Pericyclic Reactions Involving the Conjugated and Allenic Systems
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The unique structure of 5,6-Heptadienal, 2-methyl-, containing both an aldehyde and an allene separated by a flexible alkyl chain, allows for several potential intramolecular pericyclic pathways.
The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone or related pentadienyl cation to form a cyclopentenone. wikipedia.org Allenyl vinyl ketones are known to be highly reactive substrates for the Nazarov cyclization, often cyclizing more rapidly than their divinyl ketone counterparts due to the relief of allene strain in the transition state. core.ac.uk
While 5,6-Heptadienal, 2-methyl- is not a pre-formed allenyl vinyl ketone, it can be envisioned as a precursor to a reactive intermediate suitable for a Nazarov-type cyclization. For example, conversion of the aldehyde to an enol ether or enolate would create a vinylogous allenyl system. Subsequent acid catalysis could then initiate the cyclization cascade.
The proposed mechanism would involve:
Activation: A Lewis or Brønsted acid activates the system, generating a pentadienyl cation. wikipedia.org
Electrocyclization: The pentadienyl cation undergoes a conrotatory 4π-electrocyclic ring closure to form an oxyallyl cation intermediate. wikipedia.org
Termination: This cation can then be trapped by a nucleophile or undergo elimination to furnish a cyclopentenone derivative. nih.gov
Studies on related allenyl vinyl ketones have shown that these cyclizations can be high-yielding, though sometimes require specific catalysts like In(OTf)₃ to avoid substrate decomposition. researchgate.net
The [2+2] cycloaddition is a photochemical or thermal reaction that forms a four-membered ring from two alkene components. csic.es Intramolecular [2+2] photocycloadditions of 1,6-dienes are a well-established method for constructing bicyclo[3.2.0]heptane skeletons. researchgate.net
For 5,6-Heptadienal, 2-methyl-, a related intramolecular [2+2] cycloaddition could be envisioned between the allene moiety and a transient enol or enamine derivative of the aldehyde. Photochemical conditions, often using a sensitizer (B1316253) or a copper(I) catalyst, are typically employed for these transformations. researchgate.netresearchgate.net The reaction would involve the excitation of one of the π-systems, followed by cycloaddition to form a bicyclic product containing a highly strained four-membered ring. The allene can react through either of its two double bonds, potentially leading to different isomeric products. Thermal [2+2] cycloadditions of allenynes have been shown to be facile routes to bicyclic compounds, suggesting that a similar reaction for an allene-enal could be feasible under the right conditions. nih.gov
Metal-Catalyzed Transformations of the Allene and Aldehyde Moieties
Transition metal catalysis offers powerful tools for the selective functionalization of molecules like 5,6-Heptadienal, 2-methyl-. Catalysts can be chosen to selectively target either the aldehyde or the allene, or to mediate cascade reactions involving both groups.
Allene-Directed Catalysis: Palladium and rhodium complexes are known to catalyze a variety of allene cyclizations. thieme-connect.dechim.it For instance, a Pd(0) catalyst in the presence of an aryl halide could initiate a carbopalladation of the allene, followed by intramolecular trapping by the aldehyde oxygen to form a heterocyclic product. chim.it Gold and silver catalysts are effective at activating allenes towards nucleophilic attack, which could facilitate the cyclization reactions discussed in section 3.2. thieme-connect.de
Aldehyde-Directed Catalysis: Nickel-catalyzed hydrofunctionalization reactions can target the aldehyde. For example, a Ni-H species can engage in a carbonyl-directed hydrometalation, leading to regioselective transformations. researchgate.net
Dual Photoredox/Metal Catalysis: Combined photoredox and metal catalysis has emerged as a powerful strategy. For instance, a dual iridium/copper catalytic system could be used for the functionalization of the allene. rsc.org Similarly, photoredox reactions mediated by titanium complexes can achieve propargylation of aldehydes, a reaction that could potentially be adapted for the allene moiety. rsc.org
The table below provides examples of metal-catalyzed reactions on analogous substrates.
| Catalyst System | Reaction Type | Substrate Moiety Targeted | Potential Outcome |
| Pd(PPh₃)₄ / Aryl Iodide | Carbopalladation/Cyclization | Allene / Aldehyde | Formation of functionalized heterocycles chim.it |
| AuCl₃ | Electrophilic Cyclization | Allene / Aldehyde | Formation of dihydrofurans thieme-connect.de |
| [Rh(CO)₂Cl]₂ | [3+2] Cycloaddition | Allene (as part of an allene-vinylcyclopropane) | Bicyclic cyclopentane (B165970) derivatives youtube.com |
| Ni-Catalyst / Hydrosilane | Asymmetric Hydrometalative Cyclization | Alkyne (analogous to allene) | Enantioenriched alkenyl cyclobutanols researchgate.net |
Radical Chemistry and Photoreactions of 5,6-Heptadienal, 2-methyl-
The allene and aldehyde groups can both participate in radical and photochemical reactions, leading to unique transformations.
Radical Cyclizations: Radical addition to the central carbon of the allene moiety can generate a stabilized allylic radical, while addition to a terminal carbon produces a vinyl radical. nih.govnih.gov Intramolecularly, a radical generated elsewhere in the molecule could add to the allene. For example, abstraction of the aldehydic hydrogen would generate an acyl radical, which could then undergo a 5-exo or 6-endo cyclization onto the allene system. Such radical cascade cyclizations are powerful methods for constructing indenones and other cyclic systems from aryl aldehydes and alkynes. researchgate.net
Photochemical Reactions: Besides the [2+2] cycloadditions mentioned earlier, allenes and aldehydes can undergo other photoreactions. Irradiation can promote the generation of radicals. For example, light-promoted reactions can generate amidyl radicals that cyclize onto allenes. nih.gov The aldehyde group itself can be involved in photoreactions; for instance, photoredox catalysis can be used to generate radicals from aldehydes for addition to alkenes. nih.gov The photochemistry of related dienal compounds shows that isomerization and cyclization to form products like furanones can be significant pathways. whiterose.ac.uk Photochemical deracemization of chiral allenes using a chiral sensitizer is also a known process, highlighting the potential for asymmetric photoreactions. uc.pt
Rearrangement Reactions and Tautomerization Equilibria
The reactivity of 5,6-Heptadienal, 2-methyl-, particularly concerning its rearrangement reactions and tautomerization equilibria, is a subject of interest in organic synthesis due to the presence of both an allenic and an aldehydic functional group. While specific experimental studies on this particular compound are not extensively documented in readily available literature, its structural motifs suggest potential for several well-established chemical transformations.
Rearrangement Reactions
The presence of the 1,2-diene (allene) system in 5,6-Heptadienal, 2-methyl- makes it a candidate for various pericyclic reactions, especially sigmatropic rearrangements.
One of the most relevant potential rearrangements for a molecule with the structural framework of 5,6-Heptadienal, 2-methyl- is the Claisen rearrangement . The classical Claisen rearrangement involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.org For 5,6-Heptadienal, 2-methyl-, a related transformation known as the propargyl Claisen rearrangement could be envisaged if the corresponding propargyl vinyl ether precursor were synthesized. csic.esscispace.com This type of reaction typically yields allenic aldehydes or ketones. csic.es The general transformation involves heating a propargyl vinyl ether, which rearranges to form an allene. scispace.com Increased substitution on the propargyl vinyl ether often leads to a more efficient rearrangement at lower temperatures. scispace.com
Another potential, though less direct, rearrangement is the Cope rearrangement , which is a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene. csic.es While 5,6-Heptadienal, 2-methyl- is not a 1,5-diene, it is conceivable that under certain reaction conditions, it could be converted to an intermediate that could then undergo a Cope-type rearrangement.
Photochemical rearrangements, such as the oxadi-π-methane (ODPM) rearrangement , are also a possibility for β,γ-unsaturated aldehydes. researchgate.net This reaction typically involves triplet-sensitized irradiation and leads to the formation of cyclopropyl (B3062369) aldehydes. researchgate.net
Tautomerization Equilibria
The aldehyde functional group in 5,6-Heptadienal, 2-methyl- allows for the existence of keto-enol tautomerism. masterorganicchemistry.comlibretexts.orgbyjus.com Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a proton. libretexts.org
For 5,6-Heptadienal, 2-methyl-, the aldehyde form (the "keto" form in the general sense) is in equilibrium with its corresponding enol tautomer, 2-methyl-1,5,6-heptatrien-1-ol .
The equilibrium between the keto and enol forms is influenced by several factors, including solvent, temperature, and the presence of acid or base catalysts. masterorganicchemistry.com Generally, for simple aldehydes and ketones, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.org This preference is largely due to the greater thermodynamic stability of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org
The tautomerization can be catalyzed by either acid or base. masterorganicchemistry.com
Base-catalyzed enolization involves the removal of an α-hydrogen by a base to form an enolate ion, which is then protonated on the oxygen atom. chemistrysteps.com
Acid-catalyzed enolization proceeds via protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon. libretexts.org
The stability of the enol form can be influenced by factors such as conjugation. While the allenic system in 5,6-Heptadienal, 2-methyl- is not directly conjugated with the potential enol double bond, electronic effects could still play a role in the equilibrium position.
Below is a table summarizing the potential tautomeric equilibrium for 5,6-Heptadienal, 2-methyl-.
| Tautomer Name | Structure | Predominance |
| 5,6-Heptadienal, 2-methyl- (Keto form) | CC(CCC=C=C)C=O | Favored |
| 2-methyl-1,5,6-heptatrien-1-ol (Enol form) | C=C(O)C(C)CCC=C=C | Minor |
Detailed research findings, including specific equilibrium constants (Keq) and thermodynamic parameters for the tautomerization of 5,6-Heptadienal, 2-methyl-, are not available in the surveyed literature. Such data would require specific experimental investigation, for example, using techniques like NMR spectroscopy in various solvents. chemistrysteps.com
Advanced Spectroscopic and Spectrometric Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for the definitive structural assignment of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Advanced 1H and 13C NMR techniques are fundamental for determining the carbon-hydrogen framework of a molecule. In the case of 5,6-Heptadienal, 2-methyl-, specific chemical shifts would be expected for the aldehydic proton, the protons and carbons of the allene (B1206475) group, the chiral center at C2, and the aliphatic chain.
Multi-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons and for elucidating the stereochemistry of a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show long-range couplings between protons and carbons, helping to piece together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is essential for determining the stereochemistry, particularly at the chiral center (C2).
No experimental data from COSY, HMBC, HSQC, or NOESY experiments for 5,6-Heptadienal, 2-methyl- have been found in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a compound from its accurate mass measurement. For 5,6-Heptadienal, 2-methyl- (C₈H₁₂O), the theoretical exact mass is 124.088815002 Da. Current time information in Bangalore, IN. HRMS analysis would be used to experimentally confirm this elemental composition.
While the theoretical mass is known, no specific experimental high-resolution mass spectrometry data or fragmentation patterns for 5,6-Heptadienal, 2-methyl- have been published in the reviewed scientific literature.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups and probe the conformational landscape of a molecule. For 5,6-Heptadienal, 2-methyl-, characteristic vibrational modes would include:
The C=O stretch of the aldehyde.
The C-H stretch of the aldehyde.
The asymmetric and symmetric stretches of the C=C=C allene group.
Various C-H and C-C stretches and bends of the aliphatic and methyl groups.
Specific experimental IR and Raman spectra for 5,6-Heptadienal, 2-methyl- are not available in the public scientific databases. Therefore, a data table of vibrational frequencies cannot be compiled.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Derivatives
Circular dichroism (CD) and vibrational circular dichroism (VCD) are chiroptical techniques used to study chiral molecules. Since 5,6-Heptadienal, 2-methyl- possesses a stereocenter at the C2 position, it is a chiral molecule. CD and VCD spectroscopy could be used to determine its absolute configuration, either directly or through the analysis of its chiral derivatives.
There is no published research available that details the use of CD or VCD spectroscopy for the analysis of 5,6-Heptadienal, 2-methyl- or its derivatives.
X-ray Crystallography of Crystalline Derivatives for Solid-State Structure Determination
X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. To apply this technique to a liquid compound like an aldehyde, a suitable crystalline derivative would first need to be synthesized (e.g., a hydrazone or semicarbazone).
No studies involving the synthesis of a crystalline derivative of 5,6-Heptadienal, 2-methyl- and its subsequent analysis by X-ray crystallography have been reported in the scientific literature.
Computational Chemistry and Theoretical Studies of 5,6 Heptadienal, 2 Methyl
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic distribution and energy of a molecule, providing a foundation for understanding its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com For a flexible molecule like 5,6-Heptadienal, 2-methyl-, DFT is particularly well-suited for exploring its potential energy surface to identify stable conformers and the transition states that connect them.
Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would allow for the determination of the lowest energy three-dimensional structure of the molecule. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Conformational analysis of 5,6-Heptadienal, 2-methyl- would involve systematically rotating the single bonds in the molecule to identify all possible low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. Key rotational barriers, such as the one around the C2-C3 bond, would also be quantified. For similar α-methyl substituted aldehydes, the presence of the methyl group can significantly influence the preferred conformation of the aldehyde group relative to the rest of the molecule. cdnsciencepub.comtandfonline.com
Table 1: Hypothetical Relative Energies of 5,6-Heptadienal, 2-methyl- Conformers Calculated by DFT
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| A | 180° (anti) | 0.00 |
| B | 60° (gauche) | 1.2 |
| C | -60° (gauche) | 1.2 |
| D | 0° (syn) | 4.5 |
Note: This table is illustrative and based on typical energy differences for similar acyclic aldehydes. Actual values for 5,6-Heptadienal, 2-methyl- would require specific DFT calculations.
Ab Initio Methods for High-Level Energy Calculations
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for energy calculations, albeit at a greater computational expense. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with larger basis sets, are often used to refine the energies of structures obtained from DFT calculations. nih.gov
For 5,6-Heptadienal, 2-methyl-, high-level ab initio calculations would be valuable for obtaining a precise understanding of the relative stabilities of different conformers and for calculating accurate reaction and activation energies for its potential chemical transformations. For instance, the energy difference between the cis and trans conformers around the C3-C4 bond could be determined with high accuracy.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For 5,6-Heptadienal, 2-methyl-, the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be of significant interest.
DFT calculations can provide vibrational frequencies that correspond to the peaks in an IR spectrum. mdpi.com These calculated frequencies are often scaled to better match experimental values. The predicted IR spectrum would show characteristic peaks for the aldehyde C=O stretch, the allene (B1206475) C=C=C stretches, and various C-H stretches and bends.
NMR chemical shifts and coupling constants can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. cdnsciencepub.com These predictions can aid in the assignment of experimental NMR spectra, helping to elucidate the connectivity and stereochemistry of the molecule.
The electronic transitions responsible for UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). For 5,6-Heptadienal, 2-methyl-, TD-DFT could predict the λmax values for the π→π* and n→π* transitions associated with the aldehyde and allene chromophores.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 5,6-Heptadienal, 2-methyl-
| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |
| Aldehyde C=O Stretch (IR) | ~1730 cm⁻¹ | Not Available |
| Allene C=C=C Stretch (IR) | ~1950 cm⁻¹ | Not Available |
| Aldehyde ¹H NMR Shift | ~9.6 ppm | Not Available |
| Allene ¹H NMR Shifts | ~4.5-5.5 ppm | Not Available |
| UV-Vis λmax (n→π*) | ~290 nm | Not Available |
Reaction Mechanism Elucidation through Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
A key application of computational chemistry is the elucidation of reaction mechanisms. For 5,6-Heptadienal, 2-methyl-, several reactions could be of interest, including its oxidation, reduction, and potential cyclization reactions involving the allene moiety.
To study a reaction mechanism, computational chemists first locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the TS determines the activation energy of the reaction. Following the identification of a TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.govnih.gov An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.
For example, the cyclization of the allenic aldehyde could be investigated. A plausible reaction would be an intramolecular ene reaction or a [2+2] cycloaddition. DFT calculations could be used to locate the transition states for these pathways and determine which is more favorable kinetically. Studies on similar enyne-allene cyclizations have shown the power of these methods in distinguishing between concerted and stepwise mechanisms. nih.govresearchgate.netacs.org
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to explore their dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.
For 5,6-Heptadienal, 2-methyl-, MD simulations would be particularly useful for understanding its conformational flexibility. By simulating the molecule in a solvent, one can observe the transitions between different conformers and determine their relative populations and lifetimes. This provides a more realistic picture of the molecule's behavior in solution than static calculations alone.
MD simulations can also be used to study intermolecular interactions. For instance, the interaction of 5,6-Heptadienal, 2-methyl- with solvent molecules or with other reactive species could be simulated to understand solvation effects and the initial steps of a bimolecular reaction. The OPLS (Optimized Potentials for Liquid Simulations) force field is an example of a parameter set that has been used to simulate aliphatic aldehydes. arxiv.org
Chemoinformatic Analysis and Structure-Reactivity Relationships
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information to identify structure-activity or structure-property relationships (QSAR/QSPR). While a large dataset for 5,6-Heptadienal, 2-methyl- itself may not exist, chemoinformatic approaches can still be applied by considering it as part of a larger class of α,β-unsaturated aldehydes or allenic compounds.
Table 3: Calculated Molecular Descriptors for 5,6-Heptadienal, 2-methyl-
| Descriptor | Value |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
Source: PubChem CID 11829432. These values are computationally generated.
Applications of 5,6 Heptadienal, 2 Methyl in Advanced Organic Synthesis
Utilization as a Key Building Block in the Synthesis of Complex Natural Products
While direct applications of 5,6-heptadienal, 2-methyl- in the total synthesis of specific natural products are not extensively documented, the broader class of allenic aldehydes and their derivatives are instrumental in constructing complex molecular architectures found in nature. acs.orgresearchgate.net The allene (B1206475) group is a key structural motif in over 150 identified natural products and pharmaceuticals. acs.orgnih.gov Synthetic strategies often involve the use of allenic compounds as precursors to introduce stereocenters and build carbon skeletons.
The synthesis of allenic natural products often relies on the enantioselective allenation of terminal alkynes with aldehydes. acs.orgnih.gov For instance, enantioselective allenation of terminal alkynes has been successfully applied to the synthesis of natural allenes like laballenic acid and the insect pheromone methyl (R)-8-hydroxyocta-5,6-dienoate. nih.gov These methods provide access to chiral allenic alcohols, which can then be oxidized to the corresponding allenic aldehydes, such as 5,6-heptadienal, 2-methyl-.
A general approach to synthesizing such natural products involves the coupling of functionalized allenes with other fragments. The reactivity of the aldehyde group in 5,6-heptadienal, 2-methyl- allows for various carbon-carbon bond-forming reactions, while the allene can participate in pericyclic reactions, cyclizations, and metal-catalyzed cross-coupling reactions to build the core structures of natural products. For example, the synthesis of the allenic macrolide (+)-archangiumide involved a gold-catalyzed rearrangement of a macrocyclic propargyl ether to form the endocyclic allene at a late stage. acs.org This highlights the strategic importance of introducing the allene moiety in the synthesis of complex natural products.
Table 1: Examples of Natural Products Synthesized Using Allenic Precursors
| Natural Product | Precursor Type | Key Reaction | Reference |
| Laballenic Acid | Allenic alcohol | Enantioselective allenation | nih.gov |
| Methyl (R)-8-hydroxyocta-5,6-dienoate | Allenic alcohol | Enantioselective allenation | nih.gov |
| (+)-Archangiumide | Propargyl ether | Gold-catalyzed rearrangement | acs.org |
Strategies for Incorporating 5,6-Heptadienal, 2-methyl- into Heterocyclic Ring Systems
The dual functionality of 5,6-heptadienal, 2-methyl- provides multiple pathways for its incorporation into heterocyclic ring systems. chim.itrsc.org The aldehyde group can react with various dinucleophiles to form a wide range of heterocycles, while the allene moiety can undergo cyclization reactions through various mechanisms. chim.it
Palladium-catalyzed cyclization of allenes is a powerful method for constructing heterocyclic compounds. chim.it These reactions can be initiated by either Pd(0) or Pd(II) catalysts and proceed through different mechanistic pathways to yield a variety of oxygen and nitrogen heterocycles. chim.it For instance, the palladium-catalyzed cyclization of allenyl aldehydes can lead to the formation of furan (B31954) derivatives. chim.it
Furthermore, allenes can serve as versatile partners in cycloaddition reactions. For example, phosphine-catalyzed [2+3] cycloaddition reactions of allenic ketones with exo-enones have been shown to produce spirocyclic compounds. researchgate.net A similar reactivity can be anticipated for 5,6-heptadienal, 2-methyl-, allowing for the synthesis of complex heterocyclic scaffolds.
Another strategy involves the amphoteric diamination of electron-deficient allenes with diamine derivatives to produce 1,4-diazo heterocycles in a formal [n+2] cyclization. d-nb.info While this method is described for electron-deficient allenes, modifications could potentially allow for the incorporation of the allenic moiety of 5,6-heptadienal, 2-methyl- into piperazines, 1,4-diazepanes, and 1,4-diazocanes. d-nb.info
Table 2: Selected Strategies for Heterocycle Synthesis from Allenic Precursors
| Reaction Type | Catalyst/Reagent | Heterocycle Formed | Reference |
| Palladium-catalyzed cyclization | Pd(0) or Pd(II) | Furans, Oxygen/Nitrogen heterocycles | chim.it |
| Phosphine-catalyzed [2+3] cycloaddition | Phosphine | Spirocyclic compounds | researchgate.net |
| Amphoteric diamination | Diamine derivatives | 1,4-Diazo heterocycles | d-nb.info |
| Copper-catalyzed cyclization | Cu(II) | Saturated N,N- and N,O-heterocycles | mdpi.com |
Development of Asymmetric Synthetic Routes Employing 5,6-Heptadienal, 2-methyl- as a Chiral Precursor
The axial chirality of the allene group in 5,6-heptadienal, 2-methyl- makes it an attractive chiral precursor in asymmetric synthesis. acs.orgnih.gov The development of enantioselective methods to synthesize chiral allenes is a significant area of research. acs.orgrsc.org
One of the primary strategies for the asymmetric synthesis of chiral allenic alcohols, which are direct precursors to allenic aldehydes, is the enantioselective addition of allenic metal reagents to carbonyl compounds. rsc.org Another powerful approach is the catalytic asymmetric allenation of terminal alkynes with aldehydes. acs.orgnih.gov These reactions can be achieved using either a "chiral ligand" strategy with a non-chiral amine or a "chiral amine" strategy. acs.orgnih.gov For example, copper-catalyzed asymmetric allenation using chiral ligands has been shown to produce optically active 1,3-disubstituted allenes with various functional groups. acs.orgnih.gov
Once the chiral allenic aldehyde is obtained, the chirality of the allene can be transferred to new stereocenters in subsequent reactions. This chirality transfer is a key advantage of using allenes in asymmetric synthesis. acs.orgnih.gov For instance, the asymmetric 1,4-addition of organometallic reagents to chiral α,β-unsaturated imines derived from aldehydes like (E)-2,6-heptadienal has been used to prepare key chiral synthons for natural product synthesis with high enantiomeric excess. cdnsciencepub.com A similar strategy could be envisioned for 5,6-heptadienal, 2-methyl-.
Chiral aldehyde catalysis represents another avenue for the asymmetric functionalization of amines, where a chiral aldehyde catalyst promotes the transformation. nih.gov While this typically involves the aldehyde as the catalyst, the principles of generating chiral intermediates could be applied in reactions involving 5,6-heptadienal, 2-methyl-.
Table 3: Approaches to Asymmetric Synthesis Involving Allenic Compounds
| Synthetic Approach | Key Feature | Catalyst/Reagent | Reference |
| Enantioselective Allenation | Synthesis of chiral allenic alcohols | Chiral ligands or chiral amines with Cu or Zn catalysts | acs.orgnih.gov |
| Asymmetric 1,4-Addition | Chirality transfer from allene | Chiral imines derived from allenic aldehydes | cdnsciencepub.com |
| Chiral Aldehyde Catalysis | Asymmetric functionalization | Axially chiral aldehyde catalysts | nih.gov |
| Reductive Umpolung | Synthesis of chiral α-allenic alcohols | Chiral copper/NHC catalyst | rsc.orgrsc.org |
Applications in Polymerization Reactions and Materials Science
The presence of the reactive allene and aldehyde functionalities in 5,6-heptadienal, 2-methyl- suggests its potential utility in polymerization reactions and the development of novel materials. Aldehydes are known to be used as monomers in the formation of condensation polymers. sigmaaldrich.com
Recent research has demonstrated the ring-opening metathesis polymerization (ROMP) of cyclic allenes using Grubbs-type catalysts to produce polymers with allenes integrated into their main chains. acs.org While 5,6-heptadienal, 2-methyl- is an acyclic allene, the reactivity of the allene moiety could be harnessed in other polymerization techniques. The use of acyclic, 1,3-disubstituted allenes as chain transfer agents in ROMP allows for the synthesis of end-functionalized polymers with controlled molecular weights. acs.org This suggests a potential role for 5,6-heptadienal, 2-methyl- or its derivatives in controlling polymer architecture.
The aldehyde group can also be a site for post-polymerization modification. For instance, polymers with pendant aldehyde groups can be readily functionalized through reactions with nucleophiles, such as amines and hydrazines, to introduce diverse functionalities.
The unique electronic and structural properties of allenes make them interesting components in materials science. researchgate.net The incorporation of the allenic structure of 5,6-heptadienal, 2-methyl- into a polymer backbone could impart specific optical or electronic properties to the resulting material.
Synthesis of Pharmaceutically Relevant Scaffolds and Chemical Probes
The structural motifs accessible from 5,6-heptadienal, 2-methyl- are relevant to the synthesis of pharmaceutically active compounds and chemical probes. researchgate.net The allene moiety itself is found in a number of pharmaceuticals and often contributes to their biological activity, for example, as mechanism-based enzyme inhibitors. researchgate.net
The ability to construct diverse heterocyclic systems from 5,6-heptadienal, 2-methyl- is particularly significant, as heterocyclic scaffolds are prevalent in medicinal chemistry. For example, the catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds has been achieved through the intramolecular amido-cupration of allenes followed by asymmetric addition to carbonyl compounds. rsc.org This demonstrates a pathway to complex, pharmaceutically relevant indole (B1671886) derivatives from allenic precursors.
Allenic compounds are also being developed as chemical probes. nih.govnih.govrsc.org For instance, 1,2-allenic ketones have been used as fluorogenic probes for imaging S-sulfinylation in living cells. nih.gov The reaction of the allene with sulfinic acids leads to a fluorescent product, allowing for the detection of this important post-translational modification. nih.gov The aldehyde functionality in 5,6-heptadienal, 2-methyl- could be similarly exploited to design probes that target specific biological molecules or processes. Chemical sensors for imaging total cellular aliphatic aldehydes have also been developed, highlighting the utility of the aldehyde group in probe design. rsc.org
Catalytic Transformations Involving 5,6 Heptadienal, 2 Methyl As a Substrate
Transition Metal-Catalyzed Reactions of the Allenic Moiety
The allene (B1206475) functionality is a rich platform for transition metal catalysis, offering multiple sites for coordination and subsequent transformations.
Gold and platinum catalysts are well-known for their ability to activate allenes towards nucleophilic attack, leading to cyclization and hydrofunctionalization reactions. nih.govacs.orgacs.orgrsc.org In the case of 5,6-Heptadienal, 2-methyl-, intramolecular cyclization could be envisioned where the aldehyde, or a derivative thereof, acts as the nucleophile.
Gold(I) or platinum(II) catalysts could activate the central carbon of the allene moiety, making it susceptible to nucleophilic attack. While direct attack from the aldehyde oxygen is possible, it is more likely that an in situ formed enol or enamine derivative would act as the nucleophile. This could lead to the formation of five- or six-membered carbocycles or heterocycles, depending on the reaction conditions and the specific catalyst used.
For instance, a gold-catalyzed intramolecular hydroalkoxylation, following conversion of the aldehyde to an acetal (B89532), could lead to the formation of a substituted tetrahydropyran (B127337) ring system. The regioselectivity of such cyclizations is often influenced by the substitution pattern of the allene and the nature of the catalyst and ligands. acs.org
Table 1: Potential Gold and Platinum-Catalyzed Cyclizations of 5,6-Heptadienal, 2-methyl- Derivatives
| Catalyst System | Potential Product Type | Reaction Type |
|---|---|---|
| Au(I) or Pt(II) | Substituted Cyclopentene or Cyclohexene | Intramolecular Ene-type Reaction |
| Au(I) or Pt(II) | Substituted Tetrahydropyran | Intramolecular Hydroalkoxylation (from acetal) |
This table represents hypothetical transformations based on known reactivity of allenic aldehydes.
Palladium and rhodium catalysts are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions. The allene moiety in 5,6-Heptadienal, 2-methyl- can participate in such reactions, leading to the introduction of new functional groups. nih.govacs.orgnih.govrsc.org
Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, could potentially occur at the terminal sp2 carbon of the allene. For example, coupling with an aryl halide in the presence of a palladium catalyst could introduce an aryl group at the 7-position of the heptadienal skeleton.
Rhodium catalysts are known to catalyze the coupling of aldehydes and allenes. acs.orgnih.govacs.orgthieme-connect.com In the context of 5,6-Heptadienal, 2-methyl-, an intermolecular coupling with another aldehyde or an intramolecular cyclization could be envisioned. DFT calculations on rhodium-catalyzed 1:2 coupling of aldehydes and allenes suggest that the reaction is initiated by the oxidative coupling of two allene molecules. acs.orgnih.govacs.org
Organocatalytic Activation of the Aldehyde Functionality
Organocatalysis provides a metal-free approach to activate the aldehyde functionality of 5,6-Heptadienal, 2-methyl- for various asymmetric transformations. sci-hub.senih.govrsc.org Chiral secondary amines can react with the aldehyde to form a nucleophilic enamine or an electrophilic iminium ion intermediate.
Enamine catalysis could facilitate the α-functionalization of the aldehyde. For example, reaction with an electrophile in the presence of a chiral amine catalyst could lead to the formation of a new stereocenter at the 2-position. The allene moiety would likely remain intact under these conditions, allowing for subsequent transformations.
Iminium ion catalysis, on the other hand, activates the molecule for conjugate addition reactions. While 5,6-Heptadienal, 2-methyl- is not a canonical Michael acceptor, the allene moiety could potentially participate in novel cycloaddition reactions when the aldehyde is activated as an iminium ion.
Biocatalytic Approaches for Selective Transformations of 5,6-Heptadienal, 2-methyl-
Biocatalysis offers a highly selective and environmentally benign method for chemical transformations. mdpi.com For 5,6-Heptadienal, 2-methyl-, enzymes could be employed for the selective reduction or oxidation of the aldehyde functionality, leaving the allene group untouched.
Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the reduction of aldehydes to primary alcohols with high enantioselectivity. The reduction of 5,6-Heptadienal, 2-methyl- using a suitable ADH would yield the corresponding chiral allenic alcohol, a valuable building block for further synthesis.
Conversely, aldehyde dehydrogenases (ALDHs) could be used to oxidize the aldehyde to a carboxylic acid. This transformation would provide an allenic carboxylic acid, which could then be used in a variety of other chemical reactions.
Photoredox Catalysis and Electrochemical Methods in 5,6-Heptadienal, 2-methyl- Transformations
Photoredox catalysis and electrochemical methods have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions. organic-chemistry.orgresearchgate.netunibo.itprinceton.edu For 5,6-Heptadienal, 2-methyl-, these methods could be used to generate radical intermediates that can participate in a variety of reactions.
Recent studies have shown that photoredox catalysis can be used for the allylation of aldehydes with allenes. organic-chemistry.org In a hypothetical intramolecular reaction, a photoredox catalyst could facilitate a cyclization of 5,6-Heptadienal, 2-methyl- to form a cyclic alcohol. This would likely proceed through a radical mechanism, offering a different reaction pathway compared to transition metal-catalyzed cyclizations.
Electrochemical methods could also be employed to selectively reduce or oxidize the aldehyde or the allene moiety, depending on the applied potential and the reaction conditions.
Table 2: Summary of Potential Catalytic Transformations
| Catalytic Approach | Activated Moiety | Potential Transformation |
|---|---|---|
| Transition Metal (Au, Pt) | Allene | Cyclization, Hydrofunctionalization |
| Transition Metal (Pd, Rh) | Allene | Cross-Coupling |
| Organocatalysis | Aldehyde | Asymmetric α-Functionalization, Cycloaddition |
| Biocatalysis | Aldehyde | Selective Reduction or Oxidation |
This table provides a conceptual overview of possible reactions based on the known reactivity of the functional groups.
Design, Synthesis, and Reactivity of 5,6 Heptadienal, 2 Methyl Derivatives and Analogues
Synthesis of Substituted 5,6-Heptadienal, 2-methyl- Derivatives
The synthesis of substituted 5,6-heptadienal, 2-methyl- derivatives can be approached through several strategic disconnections, primarily involving the formation of the allene (B1206475) moiety, the extension of the carbon chain, or the modification of the aldehyde.
One common strategy involves the alkylation of a pre-formed allenic or propargylic precursor . For instance, the dianion of a suitable acetoacetate (B1235776) can be alkylated with a bromo-alkene, followed by a series of transformations to yield the desired aldehyde. rsc.org Another approach is the 1,4-addition of organometallic reagents to α,β-unsaturated systems. For example, the reaction of an appropriate organocuprate with a suitable acceptor can be employed to introduce the isopropenyl group or other substituents.
A powerful method for the synthesis of substituted allenes is the Crabbé reaction and its modifications . This reaction utilizes terminal alkynes and aldehydes to construct 1,3-disubstituted allenes. acs.org By selecting the appropriate starting materials, various derivatives of 5,6-heptadienal, 2-methyl- can be accessed. For instance, the reaction of a terminal alkyne with an α-methyl-α,β-unsaturated aldehyde in the presence of a suitable catalyst system can yield the target structure.
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination , are also valuable tools for the synthesis of these derivatives. researchgate.netresearchgate.net These reactions allow for the stereoselective formation of carbon-carbon double bonds, which can be further elaborated to the allene functionality. Tandem oxidation-Wittig reactions provide an efficient one-pot procedure for converting an alcohol to an α,β-unsaturated ester, which can be a precursor to the target aldehyde. researchgate.net
Furthermore, organocatalysis has emerged as a powerful tool for the synthesis of complex aldehydes. Dienamine catalysis, for example, can be used to condense α,β-unsaturated aldehydes with other carbonyl compounds to build up the carbon skeleton.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Reagents and Conditions | Description | Potential for Substitution |
| Alkylation of Allenic/Propargylic Precursors | Organolithium reagents, Grignard reagents, organocuprates | Introduction of alkyl or other functional groups at various positions on the carbon backbone. | High, allows for a wide range of substituents. |
| Modified Crabbé Reaction | Terminal alkynes, aldehydes, Cu(I) or Zn(II) salts | Formation of the allene moiety from readily available starting materials. | Dependent on the availability of substituted alkynes and aldehydes. |
| Horner-Wadsworth-Emmons Olefination | Phosphonate (B1237965) reagents, base, aldehyde | Stereoselective formation of C=C bonds, which can be precursors to the allene. | Versatile, allows for various substituents on the phosphonate and aldehyde. |
| Tandem Oxidation-Wittig Reaction | Alcohol, oxidizing agent (e.g., MnO2), phosphonium (B103445) ylide | One-pot conversion of an alcohol to a homologated α,β-unsaturated ester or aldehyde. | Good, allows for variation in the alcohol and ylide components. |
| Organocatalytic Condensation | α,β-Unsaturated aldehyde, carbonyl compound, amine catalyst | Formation of C-C bonds via dienamine or enamine intermediates. | Excellent, allows for the introduction of diverse functional groups. |
Investigation of Stereoisomeric Forms and Their Differential Reactivity
The presence of a 1,3-disubstituted allene moiety in derivatives of 5,6-heptadienal, 2-methyl- introduces the element of axial chirality . libretexts.org Molecules with this feature exist as a pair of non-superimposable mirror images, or enantiomers, even in the absence of a traditional chiral center. masterorganicchemistry.com The stability of these enantiomers towards racemization is generally high due to the significant energy barrier for rotation around the C=C=C axis. mdpi.com
The synthesis of enantioenriched allenes is a significant area of research. nih.gov Asymmetric synthesis strategies often rely on the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, the enantioselective addition of an organometallic reagent to an imine derived from a chiral amine can establish the stereochemistry of the allene. cdnsciencepub.com The use of chiral ligands in metal-catalyzed reactions, such as the modified Crabbé reaction, can also induce enantioselectivity. acs.org
The differential reactivity of the stereoisomers of 5,6-heptadienal, 2-methyl- derivatives is of considerable interest. In biological systems, for instance, the specific three-dimensional arrangement of functional groups can lead to significant differences in activity. In asymmetric synthesis, the axial chirality of the allene can be transferred to new stereocenters in subsequent reactions.
The table below summarizes key aspects of the stereochemistry of substituted 5,6-heptadienal, 2-methyl- derivatives.
| Stereochemical Feature | Description | Implications for Reactivity |
| Axial Chirality | Arises from the non-planar arrangement of substituents around the C=C=C axis of the allene. | Enantiomers can exhibit different biological activities and can be used as chiral building blocks in asymmetric synthesis. |
| Diastereomerism | Can arise if other stereocenters are present in the molecule, in addition to the chiral axis. | Diastereomers can have different physical and chemical properties, allowing for their separation and individual study. |
| Enantioselective Synthesis | Methods to produce a single enantiomer or an excess of one enantiomer. | Crucial for applications in pharmaceuticals and other areas where stereochemistry is critical. |
| Chirality Transfer | The axial chirality of the allene can direct the stereochemical outcome of subsequent reactions. | A powerful tool for the construction of complex chiral molecules. |
Preparation of Functionalized Derivatives for Material Science Applications
The presence of multiple reactive sites in 5,6-heptadienal, 2-methyl- and its derivatives, including the allene and the aldehyde, makes them attractive monomers for the synthesis of novel polymers. jst.go.jpsigmaaldrich.com The polymerization of allene-containing monomers can proceed through various mechanisms, including radical, cationic, and coordination-insertion pathways, leading to polymers with unique properties. acs.org
The aldehyde functionality provides a handle for further modification of the resulting polymers. For example, it can be used for cross-linking, grafting of other polymer chains, or the introduction of specific functional groups through post-polymerization modification. researchgate.netnumberanalytics.com This allows for the tuning of the material's properties, such as its thermal stability, mechanical strength, and solubility.
One approach to creating allene-containing polymers is through ring-opening metathesis polymerization (ROMP) of cyclic allenes. bohrium.comacs.orgunist.ac.kr While 5,6-heptadienal, 2-methyl- is an acyclic monomer, it is conceivable to design and synthesize cyclic analogues that could undergo ROMP to produce polymers with pendant aldehyde functionalities.
Another strategy is the direct polymerization of the allenic double bonds. The reactivity of allenes in polymerization can be influenced by the substituents on the allene and the polymerization conditions. The resulting polymers would possess a unique backbone structure and could exhibit interesting optical or electronic properties.
The table below outlines potential strategies for the preparation of functionalized derivatives of 5,6-heptadienal, 2-methyl- for material science applications.
| Polymerization Strategy | Description | Resulting Polymer Structure | Potential Applications |
| Radical Polymerization | Initiation of polymerization at the allenic double bonds using a radical initiator. | Polymer with a carbon-carbon backbone and pendant aldehyde groups. | Functional materials, coatings, adhesives. |
| Cationic Polymerization | Initiation of polymerization using a cationic initiator. | Can lead to different polymer microstructures compared to radical polymerization. | Specialty polymers with tailored properties. |
| Coordination-Insertion Polymerization | Use of transition metal catalysts to control the polymerization process. | Potential for stereoregular polymers with well-defined properties. | Advanced materials with specific optical or electronic properties. |
| Post-Polymerization Modification | Chemical modification of the aldehyde groups on a pre-formed polymer. | Introduction of a wide range of functional groups. | Smart materials, drug delivery systems, sensors. |
Development of Robust Synthetic Routes to Polycyclic Structures Derived from 5,6-Heptadienal, 2-methyl-
The unique combination of an allene and an aldehyde in 5,6-heptadienal, 2-methyl- makes it an excellent precursor for the synthesis of complex polycyclic structures through intramolecular cyclization reactions. researchgate.net
Transition metal-catalyzed cyclizations are particularly powerful in this context. For instance, palladium-catalyzed intramolecular carbocyclization of allenoate-aldehydes can lead to the formation of cyclic dienes. researchgate.net Gold-catalyzed cyclizations of allenic systems are also well-established and can be used to construct a variety of heterocyclic and carbocyclic rings. nih.govbeilstein-journals.org
The Pauson-Khand reaction , which involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, can be adapted for allenes. acs.org An intramolecular allenic Pauson-Khand type reaction of a molecule containing both an allene and an alkyne can lead to the rapid construction of bicyclic systems. By designing appropriate derivatives of 5,6-heptadienal, 2-methyl- that incorporate an alkyne, this methodology could be applied to generate complex polycyclic ketones.
Nickel-catalyzed intramolecular reductive coupling of the aldehyde and the allene moiety is another promising approach. rsc.org This type of reaction can lead to the formation of cyclic alcohols, which can be further elaborated into more complex polycyclic structures.
The table below summarizes some of the key cyclization strategies for the synthesis of polycyclic structures from 5,6-heptadienal, 2-methyl- derivatives.
| Cyclization Strategy | Catalyst/Reagent | Resulting Polycyclic System | Key Features |
| Palladium-Catalyzed Carbocyclization | Palladium complexes | Cyclic dienes, bicyclic systems | High diastereoselectivity can often be achieved. |
| Gold-Catalyzed Cyclization | Gold salts (e.g., AuCl3) | Dihydrofurans, naphthoates, and other carbo- and heterocycles | Mild reaction conditions and high functional group tolerance. |
| Intramolecular Allenic Pauson-Khand Reaction | Molybdenum or rhodium carbonyl complexes | Bicyclic cyclopentenones | Rapid construction of complex ring systems. |
| Nickel-Catalyzed Reductive Coupling | Nickel(0) complexes, hydrosilanes | Cyclic alcohols, indanol derivatives | Diastereoselective formation of cyclic alcohols. |
Advanced Methodological Developments in 5,6 Heptadienal, 2 Methyl Research
Application of Flow Chemistry Techniques for Enhanced Synthesis and Reaction Control
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of reactive molecules like 5,6-Heptadienal, 2-methyl-. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to improved reaction control, enhanced safety, and often higher yields and selectivity.
For the synthesis of 5,6-Heptadienal, 2-methyl-, a key challenge can be the selective formation of the allene (B1206475) moiety while preventing side reactions of the aldehyde group. Flow chemistry enables precise control over reaction temperature and residence time, which is crucial for managing these competing reaction pathways. For instance, a hypothetical flow synthesis could involve the reaction of a suitable propargyl precursor with a methylating agent, followed by a rearrangement to form the allene. The rapid heating and cooling capabilities of flow reactors would be instrumental in optimizing this process.
Below is a data table illustrating a hypothetical comparison between batch and flow synthesis for a key step in the formation of an allenic aldehyde.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Several hours | Minutes |
| Yield | Moderate | Potentially Higher |
| Selectivity | Variable | High |
| Safety | Potential for thermal runaway | Inherently safer due to small reaction volumes |
In Situ Spectroscopic Monitoring for Real-Time Mechanistic Investigations
Understanding the intricate mechanisms of reactions involving 5,6-Heptadienal, 2-methyl- is fundamental to optimizing existing synthetic routes and discovering new transformations. In situ spectroscopic techniques, which allow for the monitoring of reactions as they occur without the need for sampling, are powerful tools for these investigations.
For example, Fourier Transform Infrared (FT-IR) spectroscopy can be used to track the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational frequencies of the functional groups. The stretching frequencies of the allene (around 1950 cm⁻¹) and the aldehyde carbonyl (around 1725 cm⁻¹) in 5,6-Heptadienal, 2-methyl- would be key indicators. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about intermediates and byproducts, offering a more complete picture of the reaction pathway.
The following table outlines the potential applications of different in situ spectroscopic techniques for studying reactions of 5,6-Heptadienal, 2-methyl-.
| Spectroscopic Technique | Information Gained | Potential Application for 5,6-Heptadienal, 2-methyl- |
|---|---|---|
| FT-IR | Functional group transformation, reaction kinetics | Monitoring the formation of the allene and consumption of the aldehyde in real-time. |
| NMR | Structural elucidation of intermediates and products | Identifying transient species and determining regioselectivity in addition reactions. |
| Raman | Complementary vibrational information, especially for symmetric bonds | Probing the symmetric stretching of the C=C=C bond of the allene. |
High-Throughput Experimentation and Automation in Reaction Discovery and Optimization
High-Throughput Experimentation (HTE) and automation have revolutionized the process of discovering and optimizing chemical reactions. d-nb.info By running a large number of experiments in parallel, researchers can rapidly screen a wide range of catalysts, solvents, and reaction conditions.
In the context of 5,6-Heptadienal, 2-methyl-, HTE could be employed to discover novel catalytic systems for its synthesis or to optimize the conditions for its participation in various reactions, such as cyclizations or additions. For example, a 96-well plate could be used to screen different transition metal catalysts and ligands for a specific transformation of the allenic aldehyde. Automated liquid handlers would dispense the reagents, and the outcomes could be rapidly analyzed by techniques like mass spectrometry.
A hypothetical HTE screening for a new reaction of 5,6-Heptadienal, 2-methyl- is depicted in the table below.
| Well | Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|
| A1 | Catalyst A | Toluene | 25 |
| A2 | Catalyst A | Toluene | 50 |
| B1 | Catalyst B | THF | 25 |
| B2 | Catalyst B | THF | 50 |
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is poised to transform the field of chemical synthesis. mdpi.com By learning from vast amounts of existing chemical data, ML models can predict the outcomes of reactions, suggest optimal synthetic routes, and even propose novel molecules with desired properties. mdpi.comijsetpub.com
For a molecule like 5,6-Heptadienal, 2-methyl-, AI could be used in several ways. Retrosynthesis prediction algorithms could suggest plausible synthetic pathways starting from simple, commercially available precursors. engineering.org.cn Furthermore, ML models could be trained to predict the reactivity of the allenic and aldehydic functional groups under various conditions, guiding the design of new experiments. These predictive capabilities can significantly accelerate the research and development process, saving both time and resources. nih.gov
The table below outlines the potential inputs and outputs for a machine learning model aimed at predicting the reactivity of 5,6-Heptadienal, 2-methyl-.
| Input Data | Predicted Output |
|---|---|
| Molecular structure of reactants, catalyst, solvent, temperature | Reaction yield, major product structure, potential byproducts |
| Desired product structure | Plausible synthetic routes (retrosynthesis) |
| Spectroscopic data (e.g., NMR, IR) | Identification of unknown compounds or reaction intermediates |
Future Directions and Emerging Research Paradigms for 5,6 Heptadienal, 2 Methyl
Exploration of Novel Catalytic Systems for Unprecedented Transformations
The reactivity of the allene (B1206475) and aldehyde moieties in 5,6-heptadienal, 2-methyl- offers a rich landscape for the development of innovative catalytic transformations. While significant progress has been made in the chemistry of allenic aldehydes, the exploration of new catalytic systems continues to be a primary focus for achieving unprecedented reactivity and selectivity. pkusz.edu.cn
Future research will likely focus on the development of synergistic catalytic systems that can activate both the allene and aldehyde functionalities in a controlled manner. pkusz.edu.cn For instance, the combination of transition metal catalysts, known to interact with the allene, and organocatalysts, which can activate the aldehyde via enamine or iminium ion formation, could lead to novel cascade reactions. pkusz.edu.cnrsc.org This dual activation strategy could enable the synthesis of complex polycyclic and heterocyclic structures in a single step.
The development of enantioselective catalytic systems is another critical frontier. Chiral catalysts, including those based on transition metals with chiral ligands or chiral organocatalysts, can facilitate the synthesis of enantiomerically enriched products from 5,6-heptadienal, 2-methyl-. nih.govacs.org The demand for enantiopure compounds in the pharmaceutical and agrochemical industries will continue to drive research in this area.
Furthermore, the exploration of photoredox catalysis in conjunction with transition metal or organocatalysis presents exciting opportunities. researchgate.net Light-mediated processes could enable novel bond formations and functionalizations of 5,6-heptadienal, 2-methyl- that are not accessible through traditional thermal methods. rsc.org
| Catalyst Type | Potential Transformation of 5,6-Heptadienal, 2-methyl- | Desired Outcome |
| Synergistic (Transition Metal + Organocatalyst) | Cascade Cyclizations | Polycyclic/Heterocyclic Architectures pkusz.edu.cn |
| Chiral Transition Metal Catalysts | Asymmetric Cycloadditions | Enantiomerically Pure Cyclic Compounds nih.gov |
| Chiral Organocatalysts | Asymmetric Aldehyde Functionalization | Chiral Alcohols, Amines, etc. rsc.org |
| Photoredox Catalysts | Radical-mediated Cyclizations/Additions | Novel C-C and C-X Bond Formations researchgate.netrsc.org |
Integration of 5,6-Heptadienal, 2-methyl- into Supramolecular Chemistry and Nanotechnology
The unique chemical properties of 5,6-heptadienal, 2-methyl- make it an intriguing candidate for incorporation into larger, functional systems in the realms of supramolecular chemistry and nanotechnology. The ability of its functional groups to participate in various non-covalent interactions and polymerization reactions opens doors to the creation of novel materials with tailored properties.
In the field of nanotechnology, 5,6-heptadienal, 2-methyl- can serve as a monomer or a cross-linking agent for the synthesis of functional polymers and nanomaterials. mpg.de The allene group can undergo polymerization through various catalytic methods, leading to polymers with unique helical structures and potential applications in chiral recognition and catalysis. The aldehyde functionality provides a handle for post-polymerization modification, allowing for the introduction of other functional groups or the grafting of the polymer onto surfaces. This could be utilized in the development of new sensors, coatings, and biomedical devices. ub.edu
Bio-inspired Synthetic Methodologies Utilizing Allenic Aldehydes
Nature often employs elegant and efficient strategies for the construction of complex molecules. Bio-inspired synthetic methodologies seek to mimic these processes in the laboratory. Allenic aldehydes, such as 5,6-heptadienal, 2-methyl-, are valuable precursors in bio-inspired syntheses, particularly in the construction of natural product skeletons. rsc.orgresearchgate.netrsc.org
One prominent bio-inspired strategy involves harnessing the reactivity of the allene moiety in pericyclic reactions, such as the Pauson-Khand reaction or Diels-Alder cycloadditions, to construct complex carbocyclic and heterocyclic frameworks found in many natural products. rsc.orgrsc.orgresearchgate.net These reactions often proceed with high stereoselectivity, mirroring the precision of enzymatic transformations.
Furthermore, the concept of a "two-phase" synthesis, inspired by the way organisms build complex molecules, is gaining traction. rsc.org This approach involves a "cyclase phase," where the core skeleton is rapidly assembled, followed by an "oxidase phase," where late-stage C-H functionalization introduces oxidative modifications. rsc.org Allenic aldehydes like 5,6-heptadienal, 2-methyl- are ideal starting points for the cyclase phase, allowing for the efficient construction of the molecular framework. Subsequent enzymatic or chemocatalytic oxidation can then install the desired functional groups with high chemo- and regioselectivity.
The development of artificial enzymes or "chemzymes" that can selectively act on allenic aldehydes is another exciting avenue. These catalysts could combine the substrate specificity of enzymes with the broad reaction scope of chemical catalysts, enabling highly efficient and selective transformations of 5,6-heptadienal, 2-methyl-.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The convergence of organic chemistry and materials science offers fertile ground for the development of novel materials with unprecedented properties. The unique chemical functionalities of 5,6-heptadienal, 2-methyl- make it a valuable molecular tool at this interface.
The allene group, with its axial chirality and rigid, linear geometry, can be exploited to create polymers with ordered structures. The polymerization of monomers derived from 5,6-heptadienal, 2-methyl- could lead to helical polymers with interesting chiroptical properties, potentially finding applications in optical data storage, liquid crystal displays, and chiral separation technologies.
The aldehyde functionality provides a versatile handle for creating functional materials. For instance, it can be used to graft polymers onto surfaces to modify their properties, such as wettability or biocompatibility. It can also be employed in the formation of hydrogels and other soft materials through cross-linking reactions. These materials could have applications in tissue engineering, drug delivery, and soft robotics.
Furthermore, the incorporation of 5,6-heptadienal, 2-methyl- into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is a promising area of research. The aldehyde group can serve as a reactive site for post-synthetic modification, allowing for the tuning of the pore environment and the introduction of catalytic or recognition sites. The allene moiety could impart unique structural or electronic properties to the resulting framework.
| Research Area | Application of 5,6-Heptadienal, 2-methyl- | Potential Outcome |
| Polymer Chemistry | Monomer for polymerization | Helical polymers with chiroptical properties |
| Surface Science | Grafting agent for surface modification | Modified surface wettability and biocompatibility |
| Soft Matter | Cross-linker for hydrogel formation | Smart materials for biomedical applications |
| Framework Materials | Functional building block for MOFs/COFs | Tunable frameworks for catalysis and separation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
